

# A Comparative Guide to Oral Cedazuridine/Decitabine and Intravenous Decitabine in Myeloid Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cedazuridine hydrochloride

Cat. No.: B15600734

Get Quote

This guide provides a comprehensive comparison of the oral fixed-dose combination of cedazuridine and decitabine (ASTX727, brand name Inqovi®) and standard intravenous (IV) decitabine for the treatment of myeloid malignancies, including myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, clinical efficacy, and pharmacological profiles.

# **Executive Summary**

Oral cedazuridine/decitabine has demonstrated pharmacokinetic equivalence to intravenous decitabine, offering a more convenient administration route for patients.[1][2] Clinical trials, most notably the pivotal Phase 3 ASCERTAIN study, have established that the oral formulation provides comparable systemic drug exposure, efficacy, and safety profiles to the intravenous formulation in patients with MDS, CMML, and AML.[1][3][4][5] The co-administration of cedazuridine, a cytidine deaminase inhibitor, is crucial for the oral bioavailability of decitabine, preventing its degradation in the gastrointestinal tract and liver.[6][7]

### **Mechanism of Action**

Decitabine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor.[8][9] As a cytidine analog, it is incorporated into DNA during replication.[10][11] Once integrated, it covalently traps DNMT enzymes, leading to their degradation and subsequent







global DNA hypomethylation.[9][10][12] This reactivation of silenced tumor suppressor genes is believed to restore normal cellular differentiation and proliferation, exerting an antineoplastic effect.[9][10][13] Cedazuridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme that rapidly degrades decitabine in the gut and liver, thereby enabling sufficient oral absorption of decitabine.[3][6]





Click to download full resolution via product page

**Caption:** Mechanism of Action of Oral Cedazuridine/Decitabine.



# **Comparative Efficacy and Pharmacokinetics**

The clinical development of oral cedazuridine/decitabine has centered on demonstrating its non-inferiority to the established intravenous formulation. The data below, primarily from the ASCERTAIN clinical trial, illustrates this equivalence.

## **Pharmacokinetic Equivalence**

The primary endpoint of the ASCERTAIN study was to demonstrate equivalent systemic exposure of decitabine between the oral and IV routes. This was measured by the area under the curve (AUC), a key pharmacokinetic parameter.

| Parameter                          | Cedazuridine/Decit<br>abine (Oral) | Decitabine (IV)                | Ratio (Oral/IV) [90%<br>CI]  |
|------------------------------------|------------------------------------|--------------------------------|------------------------------|
| 5-Day Cumulative<br>Decitabine AUC |                                    |                                |                              |
| AML Patients[2][3]                 | 904 hng/mL<br>(Geometric Mean)     | 907 hng/mL<br>(Geometric Mean) | 99.64% [91.23% -<br>108.80%] |
| MDS/CMML Patients[1]               | -                                  | -                              | 98.93% [92.66% -<br>105.60%] |

CI: Confidence Interval

## **Clinical Response Rates**

Clinical efficacy was assessed by response rates according to the International Working Group (IWG) criteria. The results indicate that the clinical activity of oral cedazuridine/decitabine is consistent with that of IV decitabine.



| Indication                    | Response Metric             | Cedazuridine/Decitabine<br>(Oral) |
|-------------------------------|-----------------------------|-----------------------------------|
| AML[3]                        | Complete Response (CR)      | 21.8%                             |
| Composite Response (CR + CRi) | 27.6%                       |                                   |
| MDS/CMML[14]                  | Overall Response Rate (ORR) | 62%                               |
| Complete Response (CR)        | 23.2%                       |                                   |

CRi: Complete response with incomplete blood count recovery.

#### **Survival Outcomes**

Median overall survival (OS) observed with oral cedazuridine/decitabine is comparable to historical data for intravenous decitabine.

| Indication Median Overall Survival (OS) [95% CI |                         |
|-------------------------------------------------|-------------------------|
| AML[3]                                          | 8.9 months [6.0 - 13.1] |
| MDS/CMML[1][14]                                 | ~32 months              |

# **Safety and Tolerability**

The safety profiles of oral cedazuridine/decitabine and intravenous decitabine are similar. The most frequently observed grade 3 or higher adverse events are hematological.



| Adverse Event (Grade ≥3) | Cedazuridine/Decitabine<br>(Oral) | Decitabine (IV)      |
|--------------------------|-----------------------------------|----------------------|
| MDS/CMML Patients[1]     |                                   |                      |
| Thrombocytopenia         | 61%                               | Similar to Oral      |
| Neutropenia              | 57%                               | Similar to Oral      |
| Anemia                   | 50%                               | Similar to Oral      |
| AML Patients[3]          |                                   |                      |
| Thrombocytopenia         | >10%                              | Consistent with Oral |
| Neutropenia              | >10%                              | Consistent with Oral |
| Anemia                   | >10%                              | Consistent with Oral |
| Febrile Neutropenia      | >10%                              | Consistent with Oral |

Data for IV decitabine in the table is described as "similar" or "consistent" in the source material, reflecting the crossover design of the studies where patients received both formulations.

# **Experimental Protocols: The ASCERTAIN Study**

The ASCERTAIN trial (NCT03306264) was a pivotal Phase 3, randomized, open-label, crossover study that formed the basis for the approval of oral cedazuridine/decitabine.[1][3][15] [16]

Objective: To compare the pharmacokinetics and safety of oral cedazuridine/decitabine with intravenous decitabine in patients with MDS, CMML, or AML.[3][15]

#### Study Design:

- Population: Adult patients with intermediate and high-risk MDS, CMML, or AML who were candidates for IV decitabine and had not received more than one prior cycle of a hypomethylating agent.[1][3][15]
- Randomization: Patients were randomized 1:1 into two sequences.[3][16]



- Treatment Cycles:
  - Cycle 1: One group received oral cedazuridine (100 mg)/decitabine (35 mg) daily for 5 days. The other group received IV decitabine (20 mg/m²) as a 1-hour infusion daily for 5 days.[1][3][16]
  - Cycle 2: Patients crossed over to the alternate formulation.[3][16]
  - Cycle 3 and beyond: All patients received the oral formulation until disease progression or unacceptable toxicity.[3][16]
- Primary Endpoint: 5-day cumulative decitabine AUC equivalence.[1][3]
- Secondary Endpoints: Safety, overall response rate, and overall survival.[1]







Click to download full resolution via product page

Caption: ASCERTAIN Clinical Trial Workflow.



#### Conclusion

The fixed-dose oral combination of cedazuridine and decitabine represents a significant advancement in the treatment of myeloid malignancies. Extensive clinical data has demonstrated that it is a safe and effective alternative to intravenous decitabine, providing equivalent systemic drug exposure and comparable clinical outcomes.[5] The oral route of administration offers a substantial improvement in convenience for patients, reducing the burden of daily hospital visits for infusions.[4] For the research and drug development community, the successful pairing of an active agent with a metabolic inhibitor like cedazuridine provides a compelling model for developing oral formulations of other parenterally administered drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. targetedonc.com [targetedonc.com]
- 2. Oral decitabine/cedazuridine versus intravenous decitabine for acute myeloid leukaemia: A randomised, crossover, registration, pharmacokinetics study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Astex and Otsuka Announce Results of the Phase 3 ASCERTAIN Study of the Novel Oral Cedazuridine/Decitabine Fixed-Dose Combination (ASTX727) in Patients with Myelodysplastic Syndromes (MDS) or Chronic Myelomonocytic Leukemia (CMML) -BioSpace [biospace.com]
- 5. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decitabine and Cedazuridine Monograph for Professionals Drugs.com [drugs.com]
- 7. Decitabine/Cedazuridine: First Approval PMC [pmc.ncbi.nlm.nih.gov]



- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Decitabine Wikipedia [en.wikipedia.org]
- 13. "The History of Oral Decitabine/Cedazuridine and Its Potential Role in " by Robert Briski, Guillermo Garcia-Manero et al. [digitalcommons.library.tmc.edu]
- 14. Study of ASTX727 vs IV Decitabine in Participants With MDS, CMML, and AML [clin.larvol.com]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide to Oral Cedazuridine/Decitabine and Intravenous Decitabine in Myeloid Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600734#comparative-efficacy-of-cedazuridine-decitabine-vs-intravenous-decitabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com